2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-10-8-13(19-20)12-5-4-9-21(11-12)17(22)16-18-14-6-2-3-7-15(14)23-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZRSBPVVNONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the piperidine moiety: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the benzothiazole ring: This can be synthesized by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds derived from benzothiazoles have been identified as potential anticancer agents. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to cell death through programmed mechanisms .
- Anti-inflammatory Properties : The presence of the pyrazole and piperidine moieties may enhance the anti-inflammatory effects of the compound. Pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in inflammatory pathways.
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, similar to other benzothiazole derivatives which have demonstrated efficacy against various bacterial strains.
Interaction Studies
Understanding the interaction profile of this compound is crucial for elucidating its pharmacological potential. Initial studies can focus on:
- Binding affinity to target proteins.
- Inhibition of enzymatic activity related to cancer progression.
- Modulation of inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds with promising results:
Table 1: Summary of Biological Activities
These findings highlight the versatility of benzothiazole derivatives in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The anti-schistosomal activity of 1,3-benzothiazole derivatives has been extensively explored. Two notable analogues from recent studies include:
2-(Benzylsulfonyl)-1,3-benzothiazole (Compound 4)
- Substituent: Benzylsulfonyl group at the 2-position.
- Bioactivity: EC50 = 2.62 µM against Schistosoma mansoni schistosomula, comparable to the reference drug praziquantel (PZQ, EC50 = 1.90 µM) .
[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]pyridine (Compound 3)
- Substituent: Vinylpyridine-isoxazole hybrid at the 2-position.
- Bioactivity: EC50 = 3.23 µM against S. mansoni .
Key Structural Differences and Implications
- Core Modifications: While all three compounds retain the 1,3-benzothiazole core, the substituents diverge significantly (Table 1).
- Electron-Withdrawing vs. Electron-Donating Groups : Compound 4’s benzylsulfonyl group is strongly electron-withdrawing, which may stabilize the molecule in oxidative environments. In contrast, the target compound’s pyrazole-piperidine moiety is electron-rich, possibly improving solubility or metabolic resistance .
Bioactivity and Mechanism
- Potency : Compound 4 (EC50 = 2.62 µM) is more potent than Compound 3 (EC50 = 3.23 µM), suggesting that sulfonyl groups may confer better target engagement than vinylpyridine hybrids. The target compound’s activity remains uncharacterized in the literature, but its structural similarity to Compound 4 positions it as a candidate for hit-to-lead optimization .
- Parasite Lifecycle Coverage : Both Compounds 3 and 4 exhibit activity across schistosomula and adult worms, a critical feature for anti-schistosomal agents. The target compound’s piperidine-pyrazole group may broaden this spectrum by modulating penetration into parasitic tissues .
Table 1. Comparative Analysis of 1,3-Benzothiazole Derivatives
*N/R: Not reported in available literature.
Biological Activity
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a pyrazole, piperidine, and benzothiazole moiety, which may enhance its interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity allows for diverse pharmacological interactions, potentially influencing various biological pathways.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. Pyrazole derivatives have been studied for their inhibitory effects on kinases associated with cancer progression. In particular, studies have shown that pyrazole-containing compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .
Enzyme Interaction Studies
The compound has also been evaluated for its effects on specific enzymes relevant to disease states. For instance, studies on benzothiazole derivatives have shown that they can inhibit the activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in human serum samples from myocardial infarction patients. Compounds similar to this compound demonstrated both inhibitory and activating effects on these enzymes, indicating a potential role in managing liver-related conditions .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer cell signaling pathways.
- Enzyme Modulation : The benzothiazole component may influence enzyme activity related to metabolic processes and liver function.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting notable activities of similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring | Antimicrobial |
| Piperidinylpyrazoles | Piperidine + pyrazole | Antitumor |
| Pyrazolopyridines | Pyrazole + pyridine | Anti-inflammatory |
This table illustrates how the dual functionality from both the pyrazole and piperidine moieties in this compound may allow for more versatile interactions within biological systems compared to other compounds.
Case Studies
Recent case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study investigated the cytotoxic effects of pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for specific breast cancer subtypes .
- Liver Enzyme Regulation : Another study focused on the modulation of AST and ALT activities by benzothiazole derivatives in myocardial infarction patients. The findings revealed that specific compounds could either inhibit or activate these enzymes, providing insights into their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
